molecular formula C16H34N2O8 B8103838 m-PEG7-Hydrazide

m-PEG7-Hydrazide

Cat. No.: B8103838
M. Wt: 382.45 g/mol
InChI Key: AZDFEGXVKDHLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of m-PEG7-Hydrazide involves the reaction of polyethylene glycol with hydrazine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods often involve large-scale reactors and continuous flow systems to maintain consistency and efficiency .

Chemical Reactions Analysis

m-PEG7-Hydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. .

Scientific Research Applications

m-PEG7-Hydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.

    Biology: It is used in the development of targeted therapies for various diseases by selectively degrading disease-causing proteins.

    Medicine: It is used in drug discovery and development to create new therapeutic agents.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

m-PEG7-Hydrazide functions as a linker in PROTACs, which work by binding to both the target protein and an E3 ubiquitin ligase. This binding facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .

Comparison with Similar Compounds

Similar compounds to m-PEG7-Hydrazide include other PEG-based PROTAC linkers such as m-PEG4-Hydrazide and m-PEG12-Hydrazide. These compounds share similar structures and functions but differ in the length of the PEG chain, which can affect their solubility, stability, and efficacy. This compound is unique in its balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34N2O8/c1-20-4-5-22-8-9-24-12-13-26-15-14-25-11-10-23-7-6-21-3-2-16(19)18-17/h2-15,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDFEGXVKDHLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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